Welcome to the BenchChem Online Store!
molecular formula C5H13NO2 B117271 Methylaminoacetaldehyde dimethyl acetal CAS No. 122-07-6

Methylaminoacetaldehyde dimethyl acetal

Cat. No. B117271
M. Wt: 119.16 g/mol
InChI Key: HUMIEJNVCICTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754225B2

Procedure details

K2CO3 (13.8 g, 100 mmol, 1.76 eq.) and H2O (46 mL) were mixed to form a homogeneous solution. The solution was cooled to 20° C. N-methylaminoacetaldehyde dimethylacetal (12.8 mL, 100 mmol, 1.8 eq) and MeTHF (50 mL) were added. The resulting mixture was cooled to 2° C. Benzyl chloroformate (8.1 mL, 56.7 mmol, 1.0 eq.) was added by syringe over 10 minutes (addition was exothermic). The mixture was maintained at room temperature until completion of the reaction. The layers were separated and the organic layer was washed with 1N HCl (50 mL) and used directly in the next step.
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH3:7][O:8][CH:9]([O:13][CH3:14])[CH2:10][NH:11][CH3:12].CC1OCCC1.Cl[C:22]([O:24][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:23]>O>[CH2:25]([O:24][C:22](=[O:23])[N:11]([CH2:10][CH:9]([O:13][CH3:14])[O:8][CH3:7])[CH3:12])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
46 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
COC(CNC)OC
Name
Quantity
50 mL
Type
reactant
Smiles
CC1CCCO1
Step Three
Name
Quantity
8.1 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 2° C
ADDITION
Type
ADDITION
Details
(addition was exothermic)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at room temperature until completion of the reaction
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 1N HCl (50 mL)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(N(C)CC(OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.